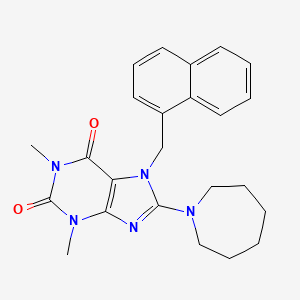
4-((2-(2-((2,3-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((2,3-DICHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound with the molecular formula C22H13Cl4N3O4 and a molecular weight of 525.179 g/mol . This compound is known for its unique chemical structure, which includes multiple chlorine atoms and a hydrazonoyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2,3-DICHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE typically involves the reaction of 2,3-dichloroaniline with oxoacetic acid to form an intermediate, which is then reacted with carbohydrazide to produce the final compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2,3-DICHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may produce a more oxidized form of the compound, while reduction could yield a less oxidized form. Substitution reactions would result in derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
4-(2-((2,3-DICHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((2,3-DICHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazonoyl group is believed to play a crucial role in its binding affinity and activity . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may inhibit certain enzymatic activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((2,5-DICHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE
- 4-(2-((3,4-DICHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE
- 4-(2-((2,3-DICHLOROANILINO)(OXO)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE
Uniqueness
What sets 4-(2-((2,3-DICHLOROANILINO)(OXO)AC)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE apart from similar compounds is its specific arrangement of chlorine atoms and the presence of the hydrazonoyl group
Properties
CAS No. |
477732-41-5 |
|---|---|
Molecular Formula |
C22H13Cl4N3O4 |
Molecular Weight |
525.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2,3-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H13Cl4N3O4/c23-13-6-9-15(17(25)10-13)22(32)33-14-7-4-12(5-8-14)11-27-29-21(31)20(30)28-18-3-1-2-16(24)19(18)26/h1-11H,(H,28,30)(H,29,31)/b27-11+ |
InChI Key |
QOFNDOJZILMFJY-LUOAPIJWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12036412.png)
![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyridin-3-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12036418.png)



![methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(3-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12036449.png)
![8-[(2E)-2-benzylidenehydrazinyl]-7-(2-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12036451.png)

![N-(2-Methoxydibenzo[B,D]furan-3-YL)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12036468.png)
![4-{[(E)-(2-Bromophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12036470.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide](/img/structure/B12036479.png)
![Ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(3-phenoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12036487.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12036502.png)
![2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B12036509.png)
